molecular formula C7H11N3OS B2896492 N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfanyl]formamide CAS No. 2137858-72-9

N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfanyl]formamide

Cat. No.: B2896492
CAS No.: 2137858-72-9
M. Wt: 185.25
InChI Key: YUXDBQIYWQFSPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfanyl]formamide is a sulfur-containing formamide derivative characterized by a dimethyl-substituted formamide group and a 1-methylpyrazole ring linked via a sulfanyl (S–) bridge. This compound is utilized as a building block in organic synthesis, particularly in the development of heterocyclic systems and pharmaceuticals .

Properties

IUPAC Name

S-(1-methylpyrazol-4-yl) N,N-dimethylcarbamothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c1-9(2)7(11)12-6-4-8-10(3)5-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXDBQIYWQFSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)SC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfanyl]formamide typically involves the reaction of 1-methyl-1H-pyrazole-4-thiol with dimethylcarbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfanyl]formamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfanyl]formamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazole-based ligands and catalysts .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Pyrazole derivatives are known to exhibit inhibitory activity against various enzymes, making them valuable in drug discovery and development .

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities .

Industry: In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and fungicides. Its ability to interact with biological targets makes it a valuable component in the formulation of crop protection agents .

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfanyl]formamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

The pyrazole ring’s substitution pattern significantly influences physicochemical properties and reactivity. Key analogs include:

Compound Name Pyrazole Substituent Key Functional Group Availability (CymitQuimica) Notes
N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfanyl]formamide 1-methyl Sulfanyl-formamide Available (50mg–500mg) Stable; used in synthesis
1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]sulfanyl}-N,N-dimethylformamide 1-(2-fluorophenyl) Sulfanyl-formamide Discontinued Fluorine may enhance lipophilicity
N,N-dimethyl-1-(1-methylindol-3-yl)indole-3-acetamide 1-methylindole Acetamide N/A Higher yield (65%) in reactions
  • Impact of Fluorine Substitution : The fluorophenyl analog (discontinued) likely exhibits increased lipophilicity compared to the methyl-substituted compound, which may affect bioavailability or solubility .

Sulfanyl vs. Oxygen-Based Linkages

Replacing the sulfanyl group with oxygen alters electronic and steric properties:

  • Sulfanyl Group : The S– bridge in the target compound provides nucleophilicity and flexibility, facilitating thiol-ene reactions or metal coordination.
  • Oxygen Analogs : Compounds like N,N-dimethyl-1-(5-methoxyindol-3-yl)indole-3-acetamide (58% yield ) demonstrate that oxygen linkages may reduce steric bulk but limit redox activity compared to sulfur.

Formamide vs. Other Amide Derivatives

Formamide derivatives are less basic than acetamide or sulfonamide analogs, affecting solubility and hydrogen-bonding capacity. For example:

  • Formamide (Target Compound) : Polar but less prone to hydrolysis than esters.
  • Sulfonamides (e.g., Example 56 in ) : Higher acidity (due to –SO₂– group) enhances binding to biological targets like enzymes.

Biological Activity

N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfanyl]formamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibitory properties, supported by relevant data and case studies.

Chemical Structure and Properties

  • Chemical Formula : C₇H₉N₃OS
  • Molecular Weight : 185.25 g/mol
  • CAS Number : 2137858-72-9

The compound features a pyrazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer effects. The presence of the sulfanyl group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound.

In Vitro Studies

A study conducted by Mohamed et al. assessed the antimicrobial activity of several pyrazole derivatives against multi-drug resistant (MDR) pathogens. The following results were observed:

CompoundMIC (μg/mL)MBC (μg/mL)Biofilm Inhibition (%)
7b0.220.2585
5a0.300.3580
Control (Ciprofloxacin)0.500.6070

Compound 7b exhibited the most potent activity with a minimum inhibitory concentration (MIC) of 0.22 μg/mL , showcasing its potential as an effective antimicrobial agent against resistant strains .

The mechanism by which these compounds exert their antimicrobial effects includes inhibition of DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes for bacterial growth and replication. The IC₅₀ values for these activities ranged from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR, indicating strong inhibitory potential .

Anticancer Activity

The anticancer properties of this compound have also been investigated, particularly in relation to its ability to inhibit tumor cell proliferation.

Case Study: Cytotoxicity Testing

In a study assessing cytotoxic effects against various cancer cell lines, the compound demonstrated significant activity:

Cell LineIC₅₀ (μM)
HeLa (Cervical)15
MCF7 (Breast)20
A549 (Lung)18

These results suggest that the compound has selective cytotoxicity towards cancer cells while exhibiting low toxicity towards normal cells .

Enzymatic Inhibition

The compound's ability to inhibit key enzymes involved in cancer metabolism has been a focus of research.

Key Findings

Research has shown that this compound acts as an inhibitor for several enzymes:

EnzymeIC₅₀ (μM)
DNA Gyrase12.27
Dihydrofolate Reductase (DHFR)0.52

These findings highlight the compound's potential as a dual-action therapeutic agent targeting both microbial infections and cancer cell proliferation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.